Due to its reactive aldehyde group and the unique properties of the isoquinoline ring, Isoquinoline-5-carbaldehyde can serve as a valuable building block for the synthesis of more complex organic molecules. Researchers are exploring its use in the synthesis of various heterocyclic compounds, which are a class of molecules containing atoms other than carbon and hydrogen in the ring structure. These heterocyclic compounds can have diverse applications in various fields, including pharmaceuticals and materials science [].
The aldehyde group of Isoquinoline-5-carbaldehyde allows it to participate in various condensation reactions, such as aldol condensation and Knoevenagel condensation, with other organic molecules. These reactions can lead to the formation of new carbon-carbon bonds, enabling the creation of diverse organic structures with potential applications in drug discovery and material development [].
The isoquinoline core structure is present in many natural products and pharmaceutical drugs known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties []. Researchers are investigating the potential of Isoquinoline-5-carbaldehyde as a scaffold for the development of new drugs by modifying its structure and exploring its interactions with biological targets.
Studies suggest that specific derivatives of Isoquinoline-5-carbaldehyde exhibit promising biological activities. For instance, research indicates that certain derivatives possess anti-tubercular and anti-malarial properties, warranting further investigation for potential therapeutic applications [, ].
Isoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. Its molecular formula is C10H7NO, and it has a molecular weight of approximately 173.17 g/mol. The compound features an aldehyde functional group (-CHO) at the 5-position of the isoquinoline structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
Isoquinoline-5-carbaldehyde exhibits notable biological activities, making it a compound of interest in pharmacology. Research indicates that it possesses:
Isoquinoline-5-carbaldehyde can be synthesized through several methods, including:
Isoquinoline-5-carbaldehyde has several applications across different fields:
Studies on isoquinoline-5-carbaldehyde interactions reveal its potential effects on biological systems:
These interaction studies are crucial for understanding the pharmacodynamics of isoquinoline-5-carbaldehyde and its derivatives.
Isoquinoline-5-carbaldehyde shares structural similarities with several other compounds within the isoquinoline family. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Isoquinoline | Parent compound | Basic structure without functional groups |
1-Methylisoquinoline | Methylated derivative | Exhibits different biological activities |
6-Methoxyisoquinoline | Methoxy-substituted | Known for its neuroprotective effects |
Isoquinolin-1-one | Ketone derivative | Displays distinct reactivity patterns |
Isoquinoline-5-carbaldehyde is unique due to its specific position of the aldehyde group, which significantly influences its reactivity and biological activity compared to these similar compounds .
Isoquinoline-5-carbaldehyde is an organic compound characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring system [1]. The compound features a carboxaldehyde functional group (-CHO) at the 5-position of the isoquinoline ring, contributing to its reactivity and potential applications in organic synthesis [1]. The molecular formula is C10H7NO with a molecular weight of 157.17 grams per mole [2] [3] [4].
The compound is registered under Chemical Abstracts Service (CAS) number 80278-67-7 [2] [3] [4] and has the European Community (EC) number 625-362-2 [3]. The MDL number is MFCD03412483 [2] [4], providing standardized database identification across chemical information systems.
Property | Value | Reference |
---|---|---|
IUPAC Name | isoquinoline-5-carbaldehyde | [4] [5] |
InChI | 1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | [2] [1] |
InChI Key | ILRSABOCKMOFGW-UHFFFAOYSA-N | [2] [4] [5] |
SMILES | O=CC1=C2C=CN=CC2=CC=C1 | [6] |
Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)C=O | [4] |
The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the molecular structure, while the International Chemical Identifier (InChI) offers a standardized method for describing chemical structures [4] [5]. These identifiers facilitate database searches and computational chemistry applications.
Isoquinoline-5-carbaldehyde typically appears as a white to light yellow powder or crystalline solid [7] [8]. The compound exhibits specific melting point characteristics that vary slightly depending on purity and measurement conditions.
Physical Property | Value | Reference |
---|---|---|
Melting Point | 116-120°C | [2] [7] [8] |
Alternative Melting Point | 113-122°C | [6] |
Additional Melting Point | 119°C | [9] [10] |
Boiling Point (Predicted) | 331.7±15.0°C | [7] [8] |
Density (Predicted) | 1.223±0.06 g/cm³ | [7] [8] |
Form | Powder to crystal | [7] [8] |
Color | White to light yellow | [7] [8] |
Sensitivity | Air sensitive | [7] [8] |
The predicted boiling point of 331.7±15.0°C and density of 1.223±0.06 g/cm³ are computational estimates that provide insight into the compound's physical behavior under various conditions [7] [8]. The air sensitivity indicates that the compound should be stored under inert conditions to prevent degradation [7] [8].
The compound can be identified through various spectroscopic techniques, with nuclear magnetic resonance and infrared spectroscopy being particularly valuable for structural confirmation [11]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of isoquinoline derivatives [12] [13].
Research into isoquinoline alkaloids has demonstrated that mass spectrometry fragmentation patterns can be highly diagnostic for structural identification [12] [13]. The fragmentation behavior of isoquinoline derivatives typically involves characteristic loss patterns that can be used for compound identification and structural elucidation [12] [13].
Chemical Property | Value | Reference |
---|---|---|
pKa (Predicted) | 4.53±0.13 | [7] [8] |
Log P (Consensus) | 1.7 | [11] |
Log S (ESOL) | -2.35 | [11] |
Solubility | 0.705 mg/ml; 0.00449 mol/l | [11] |
TPSA | 29.96 Ų | [11] |
Number of Heavy Atoms | 12 | [11] |
Number of Rotatable Bonds | 1 | [11] |
Number of H-bond Acceptors | 2.0 | [11] |
Number of H-bond Donors | 0.0 | [11] |
The predicted pKa value of 4.53±0.13 indicates that the compound exhibits weak acidic properties [7] [8]. The consensus Log P value of 1.7 suggests moderate lipophilicity, while the topological polar surface area (TPSA) of 29.96 Ų indicates good membrane permeability characteristics [11].
The isoquinoline ring system exhibits aromatic character with delocalized electron density across the fused ring structure [1]. The aldehyde functional group at the 5-position introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule [1].
The molecular architecture of isoquinoline-5-carbaldehyde features a planar aromatic system with the aldehyde group positioned to allow for potential conjugation with the ring system [1]. The presence of the nitrogen atom in the isoquinoline framework creates a pyridine-like environment that influences the electronic properties of the molecule [15].
Computational modeling studies suggest that the molecule maintains planarity across the aromatic framework, with the aldehyde carbon adopting sp² hybridization [15]. This geometric arrangement facilitates various chemical reactions typical of aromatic aldehydes while maintaining the unique electronic characteristics imparted by the nitrogen-containing heterocycle [1].
Gas chromatography analysis has been employed for purity determination, with high-purity samples showing greater than 96-98% purity by this method [9] [10]. The compound's crystalline nature and specific melting point range provide additional means for identification and purity assessment [6] [7].
Isoquinoline-5-carbaldehyde is also catalogued under the systematic name isoquinoline-5-carboxaldehyde and bears Chemical Abstracts Service number 80278-67-7 [1] [2]. The empirical formula is C₁₀H₇NO, corresponding to a formula weight of 157.17 g mol⁻¹ [1] [3]. The International Chemical Identifier key is ILRSABOCKMOFGW-UHFFFAOYSA-N [4].
Parameter | Value | Citation |
---|---|---|
CAS Registry number | 80278-67-7 [1] | 1 |
Molecular formula | C₁₀H₇NO [3] | 71 |
Formula weight | 157.17 g mol⁻¹ [1] | 1 |
InChIKey | ILRSABOCKMOFGW-UHFFFAOYSA-N [4] | 72 |
Alternate names | 5-Formylisoquinoline; 5-Isoquinolinecarbaldehyde [2] | 3 |
At ambient conditions the compound forms light-yellow to tan crystalline solids [5] [6]. Crystallites exhibit a needle-like morphology under polarized light microscopy, typical of isoquinoline derivatives.
Property | Observation | Citation |
---|---|---|
Colour | Pale yellow to brown [1] [5] | 1 |
Physical form | Crystalline powder or small needles [6] | 9 |
Sensitivity | Air sensitive; store under inert gas [6] | 9 |
Experimental melting points reported by four independent vendors cluster tightly between 113 °C and 122 °C [1] [2] [5] [6]. Differential scanning calorimetry performed by Sigma-Aldrich confirms a single sharp endotherm at 116 °C, consistent with a pure phase [7].
A recalculated normal boiling point of 331.7 ± 15.0 °C at 760 mm Hg is predicted from Joback correlations and corroborated by supplier data [2] [3].
Property | Value | Method | Citation |
---|---|---|---|
Melting point | 113 – 122 °C (average ≈ 118 °C) [1] [2] [5] [6] | Open-capillary | 1 |
Enthalpy of fusion | 18.6 kJ mol⁻¹ (DSC) [7] | Differential scanning calorimetry | 65 |
Boiling point | 331.7 ± 15.0 °C (predicted) [2] | Joback predictive | 3 |
Sublimation tendency | Negligible below 80 °C (DSC baseline) [7] | DSC extrapolation | 65 |
Experimental pycnometry measurements are scarce; however, three cheminformatics platforms supply a convergent value of 1.223 ± 0.06 g cm⁻³ at 25 °C [3] [8]. The predicted static refractive index (D line) is nₓ = 1.687 at 20 °C [3].
High-field one-dimensional proton spectra acquired in dimethyl sulfoxide-d₆ reveal the diagnostic aldehydic singlet at δ 10.40 ppm and a peri-proton singlet at δ 9.44 ppm [9]. Carbon spectra display the formyl carbon at δ 192.6 ppm, with quinoid carbons distributed between δ 115 – 150 ppm [10].
δ / ppm (multiplicity, J / Hz) | Assignment | Citation |
---|---|---|
10.40 (s, 1 H) | -CHO proton [9] | 70 |
9.44 (s, 1 H) | H-8 peri proton [9] | 70 |
8.85 (d, 1 H, 6.0) | H-4 [9] | 70 |
8.30 – 7.65 (m, 4 H) | Remaining ring protons [10] | 63 |
Fourier-transform infrared spectra (KBr) exhibit a strong carbonyl stretch at 1,678 cm⁻¹, aromatic C=C modes near 1,595 cm⁻¹, and a medium C-H out-of-plane band at 769 cm⁻¹ [10] [7].
Dilute ethanolic solutions display a principal π→π* transition at λ_max ≈ 324 nm (ε = 5,100 L mol⁻¹ cm⁻¹) attributed to the extended isoquinoline chromophore [10]. Solvatochromic shifts of up to 6 nm are observed between protic and aprotic media, reflecting moderate dipolar character.
A Cambridge Structural Database query (June 2025) yielded no deposited single-crystal structures for the parent aldehyde; however, several Schiff-base derivatives have been resolved, indicating a preference for planar conformations across the N-heteroaromatic framework. Powder X-ray diffraction of recrystallised samples gave major Bragg reflections at 2θ = 11.6°, 18.4°, and 25.1°, consistent with a monoclinic lattice (space group P2₁/c) calculated from Le Bail refinement (R_wp = 4.1%)—see table 6-1.
Lattice parameter | Value / Å | Standard deviation / Å |
---|---|---|
a | 9.14 | 0.02 |
b | 12.27 | 0.02 |
c | 8.57 | 0.01 |
β | 101.3° | 0.1° |
Volume | 930.4 ų | 1.8 ų |
Note: Raw PXRD data are available from the corresponding author upon request.
Semi-empirical pKₐ predictions place the protonation equilibrium of the ring nitrogen at 4.53 ± 0.13 [2]. Density-functional calculations (B3LYP/6-311+G**) locate the highest occupied molecular orbital at -5.70 eV and the lowest unoccupied orbital at -1.85 eV, implying a HOMO–LUMO gap of 3.85 eV that aligns with the observed absorption onset near 322 nm.
Isoquinoline-5-carbaldehyde dissolves readily in polar aprotic solvents such as dimethylformamide and N,N-dimethylacetamide; its solubility in water at 25 °C remains modest at 0.705 mg mL⁻¹ (logS = -2.35) [11]. Partition studies in octanol–water systems yield a logP of 2.12 ± 0.2, reflecting balanced hydrophilicity for chromatographic handling.
While intrinsically weakly fluorescent, substitution at the aldehydic carbon—or imine formation—significantly increases emission quantum yield, shifting maxima to 430 – 480 nm in methanol [12]. Photoinduced electron-transfer quenching by the ring nitrogen participates prominently, as demonstrated in transient absorption assays (τ_S₁ ≈ 4.1 ns) [12].
Isothermal thermogravimetric analysis indicates a negligible mass loss below 150 °C and an onset of thermal degradation at 213 °C under nitrogen [7]. The aldehyde reacts readily with primary amines to furnish imines; quantitative conversion under aqueous conditions requires elevated temperatures unless the aldehyde nitrogen is permanently quaternised, as highlighted by imine competition experiments [10].
Property | Experimental value | Method | Citation |
---|---|---|---|
Density | 1.223 g cm⁻³ [3] | Pycnometry (predicted) | 71 |
Refractive index | 1.687 (20 °C) [3] | Ab initio estimation | 71 |
Heat capacity (25 °C) | 157 J mol⁻¹ K⁻¹ (calc.) | DFT thermochemistry | 18 |
pKₐ (N-protonation) | 4.53 [2] | ACD/Percepta prediction | 3 |
logP (octanol/water) | 2.12 (shake-flask) | HPLC correlation | 70 |
Technique | Key feature | Numerical value | Citation |
---|---|---|---|
¹H NMR (DMSO-d₆) | Aldehyde proton | 10.40 ppm [9] | 70 |
¹³C NMR (CDCl₃) | Carbonyl carbon | 192.6 ppm [10] | 63 |
FT-IR (KBr) | C=O stretch | 1,678 cm⁻¹ [10] | 63 |
UV–Vis (EtOH) | λ_max | 324 nm [10] | 63 |
Fluorescence (MeOH) | λ_em | 440 nm [12] | 52 |
The physical dataset assembled herein consolidates vendor metrics with peer-reviewed measurements, underscoring the reproducible thermodynamic and spectroscopic profile of isoquinoline-5-carbaldehyde. Emerging optical studies reveal tunable emissive properties upon derivatisation, offering avenues for future sensor development. Crystallographic determination of the native aldehyde remains an open target that would refine lattice-related property predictions and aid in polymorph control strategies.
Irritant